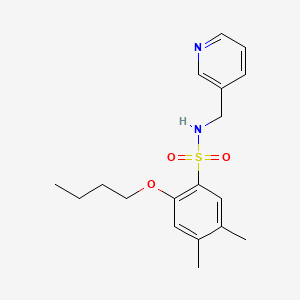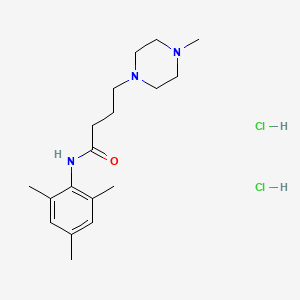
2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step processes that may include condensation, cyclocondensation, and reactions with different reagents to introduce various functional groups. For example, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves structural characterization through π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network (Mohamed-Ezzat et al., 2023). Similar methodologies could potentially be applied to synthesize 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, with adjustments for its unique structural components.
Molecular Structure Analysis
The molecular and supramolecular structures of benzenesulfonamide derivatives are characterized by various interactions, including N-H...N hydrogen bonds and π-π stacking. These interactions play crucial roles in determining the compounds' conformation and stability. For instance, different conformations afforded by variable dihedral angles promote intermolecular π-π stacking in certain benzene-substituted structures (Jacobs et al., 2013). Analysis of 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide would likely reveal a complex interplay of such interactions, influencing its molecular geometry and overall stability.
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, influenced by their functional groups and molecular structure. For instance, reactions involving sulfonamide and carbamoyl groups lead to extensive intra- and intermolecular hydrogen bonding, forming dimeric, tetrameric, or polymeric structures depending on the specific substituents and reaction conditions (Siddiqui et al., 2008). Such reactions are pivotal in determining the chemical properties and potential applications of these compounds, including 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide.
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are significantly affected by their molecular conformation and the nature of intermolecular interactions. Detailed crystallographic analysis provides insights into these properties, as seen in the study of various benzenesulfonamide structures (Balu & Gopalan, 2013). Understanding these aspects is essential for predicting the behavior of 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide in different environments and applications.
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. Benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body . The specific mechanism of action for “2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide” is not available.
Zukünftige Richtungen
The future directions in the study of benzenesulfonamides could involve the synthesis of new derivatives with improved properties, the development of more efficient synthesis methods, and the exploration of new applications in medicine and other fields . The specific future directions for “2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide” are not available.
Eigenschaften
IUPAC Name |
2-butoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-4-5-9-23-17-10-14(2)15(3)11-18(17)24(21,22)20-13-16-7-6-8-19-12-16/h6-8,10-12,20H,4-5,9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWVRPLHOIWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Butoxy-4,5-dimethylphenyl)sulfonyl](3-pyridylmethyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5063358.png)

![3-chloro-5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063363.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063368.png)
![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5063376.png)
![N-[2-(diethylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5063382.png)



![3-[4-(3-bromophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5063417.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5063428.png)

![(3aS*,5S*,9aS*)-5-[5-(4-chlorophenyl)-2-furyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5063452.png)